molecular formula C20H22N4OS2 B2609355 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 1226439-30-0

4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide

Cat. No.: B2609355
CAS No.: 1226439-30-0
M. Wt: 398.54
InChI Key: DQMIBWQBGBQUDY-UHFFFAOYSA-N
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Description

4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety, a piperazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperazine ring and the carboxamide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to proteins or enzymes, altering their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The carboxamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(p-tolyl)piperazine-1-carboxamide
  • 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide
  • 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(phenyl)piperazine-1-carboxamide

Uniqueness

4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylthio group and the o-tolyl substituent can enhance its interaction with certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methylphenyl)-4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2/c1-14-6-3-4-7-15(14)21-19(25)23-10-12-24(13-11-23)20-22-18-16(26-2)8-5-9-17(18)27-20/h3-9H,10-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMIBWQBGBQUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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